Lipophilicity (LogP) Comparison: Meta-Methyl Substitution Reduces logP by ~0.6 Units Versus Para Isomer
The meta-methyl substitution in 2-[(3-methylphenyl)sulfonyl]acetic acid ethyl ester yields a computed XLogP3 of 1.8, compared with a reported logP of 2.41 for the para-substituted isomer ethyl 2-tosylacetate (CAS 2850-19-3). This represents a quantified logP reduction of approximately 0.6 units associated with moving the methyl group from the para to the meta position on the phenylsulfonyl ring [1]. For context, the unsubstituted phenyl analog (CAS 7605-30-3) has a reported logP of approximately 2.10 , positioning the meta-methyl compound as the most hydrophilic among these three aryl-substituted variants.
| Evidence Dimension | Lipophilicity (logP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 (computed, PubChem 2.2) |
| Comparator Or Baseline | Para isomer (CAS 2850-19-3): logP = 2.41 (Chemsrc); Unsubstituted phenyl analog (CAS 7605-30-3): logP ≈ 2.10 (multiple sources) |
| Quantified Difference | Δ logP ≈ −0.6 vs. para isomer; Δ logP ≈ −0.3 vs. unsubstituted phenyl analog |
| Conditions | Computational prediction (XLogP3 algorithm for target; Crippen-calculated or measured logP for comparators) |
Why This Matters
A 0.6 log unit difference corresponds to approximately 4-fold difference in octanol/water partition coefficient, which can significantly alter retention time in reversed-phase chromatography, apparent potency in cell-based assays, and pharmacokinetic partitioning profiles during screening campaigns.
- [1] PubChem. Ethyl (3-methylbenzene-1-sulfonyl)acetate. CID 562097. XLogP3 = 1.8. https://pubchem.ncbi.nlm.nih.gov/compound/562097 View Source
